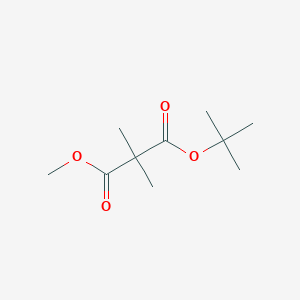

1-Tert-butyl 3-methyl 2,2-dimethylmalonate

Description

BenchChem offers high-quality 1-Tert-butyl 3-methyl 2,2-dimethylmalonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Tert-butyl 3-methyl 2,2-dimethylmalonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-O-tert-butyl 1-O-methyl 2,2-dimethylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-9(2,3)14-8(12)10(4,5)7(11)13-6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTMFWHKFMRXOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70574728 | |

| Record name | tert-Butyl methyl dimethylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70574728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85293-46-5 | |

| Record name | tert-Butyl methyl dimethylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70574728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Safe Handling of 1-tert-butyl 3-methyl 2,2-dimethylmalonate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule and its Inferred Hazard Profile

1-tert-butyl 3-methyl 2,2-dimethylmalonate is a sterically hindered malonic acid ester. Its structure, featuring a quaternary carbon at the C2 position, significantly influences its chemical reactivity and potentially its toxicological profile when compared to simpler, unhindered malonates. The presence of both a methyl and a bulky tert-butyl ester group further defines its characteristics.

The primary hazards associated with analogous, less substituted malonate esters are eye and skin irritation, and combustibility.[1][2] The parent acid, 2,2-dimethylmalonic acid, is also classified as a skin and eye irritant.[3][4] Therefore, it is prudent to assume that 1-tert-butyl 3-methyl 2,2-dimethylmalonate presents similar, if not identical, irritant properties. While no specific GHS classification exists for the target compound, a conservative approach necessitates handling it as a substance with the potential to cause skin and serious eye irritation.

Physicochemical and Toxicological Data of Analogous Compounds

The following tables summarize key data from structurally related compounds to inform our understanding of the likely properties of 1-tert-butyl 3-methyl 2,2-dimethylmalonate.

Table 1: Physicochemical Properties of Structurally Related Malonates

| Property | Dimethyl Malonate | tert-Butyl methyl malonate | 2,2-Dimethylmalonic acid |

| CAS Number | 108-59-8 | 42726-73-8 | 595-46-0 |

| Molecular Formula | C₅H₈O₄ | C₈H₁₄O₄ | C₅H₈O₄ |

| Molecular Weight | 132.12 g/mol | 174.19 g/mol | 132.11 g/mol |

| Appearance | Colorless liquid | Colorless to pale yellow liquid | White crystalline solid |

| Boiling Point | 180-181 °C | Not available | Decomposes |

| Flash Point | 90 °C (closed cup)[4] | Combustible liquid[5] | Not applicable |

Table 2: Toxicological Data of Structurally Related Malonates (where available)

| Hazard | Dimethyl Malonate | 2,2-Dimethylmalonic acid |

| Acute Oral Toxicity | LD50 (Rat): > 2,000 mg/kg[6] | No data available |

| Skin Corrosion/Irritation | Causes skin irritation[2] | Causes skin irritation[3] |

| Serious Eye Damage/Irritation | Causes serious eye irritation[2] | Causes serious eye irritation[3] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation[2] | May cause respiratory irritation[3] |

Core Safety Directives and Handling Protocols

Given the inferred hazards, a multi-layered approach to safety is essential. The following protocols are designed to minimize exposure and mitigate risks during the handling and use of 1-tert-butyl 3-methyl 2,2-dimethylmalonate.

Engineering Controls: The First Line of Defense

All manipulations of 1-tert-butyl 3-methyl 2,2-dimethylmalonate should be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for any procedure that may generate aerosols or vapors, such as heating, stirring, or transferring large quantities. The fume hood provides a physical barrier and ensures that any airborne contaminants are exhausted away from the user.

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The selection of appropriate PPE is critical to prevent skin and eye contact. The following workflow outlines the minimum PPE requirements.

Caption: Personal Protective Equipment (PPE) selection workflow.

Safe Storage and Incompatibility

Store 1-tert-butyl 3-methyl 2,2-dimethylmalonate in a tightly sealed, properly labeled container. The storage area should be cool, dry, and well-ventilated, away from sources of heat or ignition.[5] Based on the reactivity of similar esters, it should be stored away from strong oxidizing agents, strong bases, and strong acids to prevent potentially vigorous reactions.

Spill Management and Emergency Procedures

In the event of a spill, a calm and methodical response is crucial. The following diagram outlines the appropriate steps for managing a small-scale laboratory spill.

Caption: Step-by-step spill response protocol.

First Aid Measures (Inferred from Analogous Compounds):

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[5]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[2]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Disposal Considerations

All waste containing 1-tert-butyl 3-methyl 2,2-dimethylmalonate, including contaminated absorbents and disposable PPE, must be treated as hazardous chemical waste.[5] It should be collected in a designated, sealed, and properly labeled container. Disposal must be carried out in accordance with all applicable local, state, and federal regulations. Do not dispose of this chemical down the drain.

Conclusion: A Framework for Responsible Research

The absence of a specific SDS for 1-tert-butyl 3-methyl 2,2-dimethylmalonate necessitates a conservative and scientifically-grounded approach to its safe handling. By synthesizing data from structurally similar compounds, we have established a robust framework for its use in a research and development setting. The core principles of minimizing exposure through engineering controls, diligent use of personal protective equipment, and preparedness for emergency situations are paramount. Researchers and drug development professionals are encouraged to use this guide as a foundation for their own comprehensive risk assessments, ensuring a culture of safety and scientific integrity.

References

-

OECD. (2005, August 26). SIDS Initial Assessment Report for Malonic Acid Diesters. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, September 11). Choice of base for malonic ester synthesis. Retrieved from [Link]

-

PubChem. (n.d.). Dimethylmalonic acid. Retrieved from [Link]

-

Harper College. (2005, October 9). Dimethyl Malonate MSDS. Retrieved from [Link]

-

Haz-Map. (n.d.). 2,2-Dimethylmalonic acid. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Dimethyl malonate. Retrieved from [Link]

Sources

- 1. dept.harpercollege.edu [dept.harpercollege.edu]

- 2. carlroth.com [carlroth.com]

- 3. Dimethylmalonic acid | C5H8O4 | CID 11686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2-Dimethylmalonic acid - Hazardous Agents | Haz-Map [haz-map.com]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. pdf.benchchem.com [pdf.benchchem.com]

solubility of tert-butyl methyl 2,2-dimethylmalonate in organic solvents

Technical Whitepaper: Solvation Thermodynamics & Process Engineering of tert-Butyl Methyl 2,2-Dimethylmalonate

Executive Summary & Molecular Architecture

This guide details the solubility profile and solvent selection strategy for tert-butyl methyl 2,2-dimethylmalonate . This molecule represents a specialized class of "desymmetrized" gem-dimethyl malonates, critical in the synthesis of heterocycles and pharmaceutical intermediates where orthogonal deprotection is required (acid-labile t-butyl vs. base-labile methyl).[1]

Molecular Profile:

-

Chemical Structure: A malonate core featuring a quaternary carbon at the

-position (gem-dimethyl) and two distinct ester functionalities.[1][2] -

Lipophilicity (Predicted LogP): ~2.5 – 3.[1][2]0. The inclusion of the tert-butyl group and the gem-dimethyl moiety significantly increases lipophilicity compared to diethyl malonate.[1][2]

-

Physical State: Viscous liquid or low-melting solid (dependent on purity).[1][2]

-

Thermodynamic Behavior: The steric bulk of the tert-butyl group and the quaternary center disrupts crystal packing (lowering melting point) but severely limits water solubility by preventing effective hydrogen bond networking with the solvent cage.[1][2]

Solubility Profile & Solvent Screening Strategy

The solubility of tert-butyl methyl 2,2-dimethylmalonate is governed by "Like Dissolves Like" principles, specifically the interaction between its ester dipoles and the solvent's ability to accommodate its hydrophobic bulk.[1][2]

Table 1: Predicted Solubility Matrix

Based on Hansen Solubility Parameters (HSP) and Structure-Property Relationships (SPR).

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (>500 mg/mL) | High dispersion forces ( |

| Polar Aprotic | THF, Ethyl Acetate, Acetone | Excellent (>500 mg/mL) | Dipole-dipole interactions stabilize the ester functionalities.[3][2] THF is the preferred reaction solvent.[1][2] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Good (Miscible) | Soluble due to H-bonding with ester oxygens, though steric bulk may reduce solubility in highly aqueous alcohols.[3][1][2] |

| Non-Polar Hydrocarbons | Hexanes, Heptane, Toluene | Moderate to Good | Soluble, but temperature-dependent.[3][1][2] Often used as anti-solvents or for extraction to exclude polar impurities.[1][2] |

| Aqueous Media | Water, Brine | Insoluble (<0.1 mg/mL) | The hydrophobic t-butyl and gem-dimethyl groups prevent hydration.[1][2] |

Experimental Determination Protocol

Since specific solubility data for this mixed ester is often absent from public databases, empirical determination is required for precise process scaling.[3][1][2] The following protocol ensures data integrity.

Protocol: Gravimetric Solubility Assay (Thermodynamic Equilibrium)

Objective: Determine the saturation limit (

Reagents: High-purity tert-butyl methyl 2,2-dimethylmalonate (>98%), HPLC-grade solvents.[1]

Workflow:

-

Supersaturation: Add excess analyte (approx. 200 mg) to 1.0 mL of solvent in a crimp-sealed HPLC vial.

-

Equilibration: Agitate at

for 24 hours using a thermomixer (1000 RPM). -

Phase Separation: Centrifuge at 10,000 RPM for 10 minutes to pellet undissolved material.

-

Sampling: Carefully aspirate the supernatant using a syringe filter (0.22 µm PTFE).

-

Quantification:

Process Implications & Workflows

A. Reaction Solvent Selection

For alkylation reactions (forming the gem-dimethyl center), Tetrahydrofuran (THF) is the gold standard.[1][2] It solubilizes the enolate intermediate generated by LDA or NaH and remains stable at cryogenic temperatures (

B. Extraction & Purification Logic

The molecule's high lipophilicity allows for efficient extraction from aqueous reaction quenches using Heptane/Ethyl Acetate mixtures.[1][2] This partitions the product into the organic phase while leaving inorganic salts (LiCl, NaBr) in the aqueous phase.[3][1][2]

Visualization: Solubility Screening Workflow

Figure 1: Decision logic for solvent selection based on process stage (Synthesis vs. Workup).

References

-

BenchChem. (2025).[1][2][4] Solubility of Dioctyl Malonate in Organic Solvents: An In-depth Technical Guide. Retrieved from

-

Henderson, R. K., et al. (2011).[3][1][2] "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[1][2] Green Chemistry, 13, 854-862.[3][2] Retrieved from [1][2]

-

Organic Syntheses. (1968).[1][2] Diethyl tert-butylmalonate.[1][2] Org. Synth. 48, 56. Retrieved from [1][2]

-

Prat, D., et al. (2014).[3][1][2] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 16, 4546-4551.[3][2] (Reference for Pfizer/Sanofi/GSK unified guides). Retrieved from [1][2]

-

Sigma-Aldrich. (2025).[1][2] Product Specification: tert-Butyl methyl malonate. Retrieved from

Sources

Technical Guide: Stability and Orthogonality of Mixed tert-Butyl Methyl Esters

Executive Summary

Mixed tert-butyl methyl esters represent a cornerstone of orthogonal protecting group strategy in organic synthesis and peptide chemistry. Their utility lies in the chemical dichotomy between the acid-labile tert-butyl (

However, "stability" in this context is a misnomer if treated passively.[1] While robust under ambient conditions when isolated, these systems exhibit specific vulnerabilities—most notably aspartimide formation in dipeptidyl sequences and auto-catalytic hydrolysis in zwitterionic states.[1] This guide provides a mechanistic breakdown of these stability profiles, establishing protocols for their synthesis, storage, and controlled deprotection.[1]

Mechanistic Stability Profile

The operational success of mixed esters relies on exploiting two distinct hydrolysis mechanisms. Understanding these mechanisms is the only way to predict stability under varying storage and reaction conditions.

The tert-Butyl Ester ( Pathway)

The

-

Decomposition Trigger: Brønsted or Lewis acids.

-

Mechanism: Acid-catalyzed alkyl-oxygen cleavage (

). Protonation of the carbonyl oxygen is followed by the rate-limiting unimolecular cleavage of the -

Ambient Risk: Low, unless stored in the presence of trace acid vapors (e.g., HCl, TFA) or in protic solvents that can facilitate auto-protonation.[1]

The Methyl Ester ( Pathway)

The methyl ester is sterically accessible and electronically susceptible to nucleophilic attack.[1]

-

Decomposition Trigger: Bases (Hydroxide, Alkoxides, Amines).[1]

-

Mechanism: Base-catalyzed acyl-oxygen cleavage (

). A nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate which collapses to eject the methoxide leaving group.[1] -

Ambient Risk: Moderate. Prolonged exposure to atmospheric moisture can lead to slow hydrolysis, especially if the compound is slightly basic or stored in glass (which can be slightly alkaline).[1]

Comparative Stability Data

| Parameter | tert-Butyl Ester ( | Methyl Ester (Me) |

| Acid Stability | Poor. Cleaves in TFA, HCl/Dioxane. | High. Stable in TFA; hydrolyzes only in hot dilute mineral acids. |

| Base Stability | High. Stable to dilute NaOH, LiOH, Piperidine.[1] | Poor. Cleaves rapidly with LiOH, NaOH.[1] |

| Nucleophiles | Resistant (Steric bulk).[1] | Susceptible (Aminolysis, Hydrazinolysis).[1] |

| Thermal Limit | ~100°C (neutral); <25°C (acidic).[1] | >150°C (neutral).[1][2] |

| Moisture | Hydrophobic; generally stable. | Hygroscopic; slow hydrolysis over months. |

Critical Instability: The Aspartimide Pathway

Warning: The most significant stability failure mode for mixed esters occurs not in isolation, but within peptide sequences containing Aspartic Acid (e.g., H-Asp(OtBu)-OMe or Fmoc-Asp(OtBu)-OMe).[1]

In basic conditions (even mild bases like piperidine used in Fmoc removal), the amide nitrogen of the peptide backbone can attack the side-chain ester.[1][3]

-

The Risk: If the side chain is a methyl ester (Asp(OMe)), the steric barrier is low, and cyclization to aspartimide is rapid.[1][4]

-

The t-Bu Advantage: The bulky OtBu group significantly suppresses this attack due to steric hindrance. However, in "mixed" systems where the

-carboxyl is a methyl ester and the amine is free (e.g., H-Asp(OtBu)-OMe), intermolecular attack (dimerization to diketopiperazines) or intramolecular cyclization is a persistent storage risk.[1]

Visualization: Orthogonality & Degradation Logic

The following diagram maps the decision logic for deprotection and the failure modes associated with mixed ester systems.

Figure 1: Orthogonal deprotection pathways and stability failure modes for Aspartyl mixed esters.[1]

Experimental Protocols

Synthesis of H-Asp(OtBu)-OMe[1] • HCl

To ensure stability, mixed esters are best stored as hydrochloride salts to prevent auto-aminolysis.[1]

Protocol:

-

Starting Material: Suspend L-Aspartic acid

-tert-butyl ester (H-Asp(OtBu)-OH) in anhydrous methanol (MeOH). -

Reagent: Add thionyl chloride (

) dropwise at 0°C. Note: -

Reaction: Stir at 0°C to Room Temperature (RT) for 4-6 hours. Monitor by TLC (System: EtOAc/Hexane).[1]

-

Workup: Evaporate MeOH under reduced pressure at <30°C.

-

Crystallization: Triturate the residue with diethyl ether (

) to precipitate the hydrochloride salt. -

Yield: Expect >90% as a white solid.

The "Inert/Cold" Storage Standard

Mixed esters, particularly those with free amines or hygroscopic salts, must be stored under conditions that inhibit both hydrolysis pathways.[1]

-

Temperature: -20°C is mandatory for long-term storage (>1 month).

-

Atmosphere: Argon or Nitrogen headspace.

-

Container: Amber glass (to prevent photochemical degradation, though rare) with Parafilm or Teflon-lined caps.[1]

-

Desiccation: Store secondary containment with silica gel or

.

Analytical Surveillance

How do you validate the integrity of your mixed ester before use?

-

-NMR (DMSO-

-

Check for the tert-butyl singlet at

ppm (9H). -

Check for the methyl singlet at

ppm (3H).[1] -

Degradation Marker: Disappearance of the

-Bu singlet and appearance of broad OH peaks indicates acid-catalyzed deprotection.

-

-

HPLC (C18 Column):

-

Run a gradient of Water/Acetonitrile (0.1% TFA).[1]

-

Note: The

-Bu ester is significantly more hydrophobic. Hydrolysis of either ester will result in a shift to earlier retention times.

-

References

-

Greene's Protective Groups in Organic Synthesis , 4th Ed.[1] Wuts, P.G.M.[1] & Greene, T.W. (2006).[1] Comprehensive guide on ester stability and cleavage conditions.[1]

-

Aspartimide Formation in Peptide Synthesis. Mergler, M., et al. (2003).[1] Journal of Peptide Science.[5] Details the base-catalyzed cyclization mechanisms in aspartyl esters.

-

Selective Deprotection of tert-Butyl Esters. Marcantoni, E., et al. (2001).[1] Journal of Organic Chemistry.[6][7] Discusses chemoselective cleavage conditions. [1]

-

Hydrolysis Rates of Esters. Organic Chemistry Portal. Comparative data on steric effects in ester hydrolysis. [1]

-

Preparation of t-Butyl Esters of Free Amino Acids. Roeske, R. (1963).[1][6] Journal of Organic Chemistry.[6][7] Foundational protocol for synthesizing t-butyl esters. [1]

Sources

- 1. Synthesis of β-(S-methyl)thioaspartic acid and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. H-ASP(OTBU)-OME HCL One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. sci-net.xyz [sci-net.xyz]

- 6. semanticscholar.org [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

IUPAC name for 1-tert-butyl 3-methyl 2,2-dimethylmalonate

An In-Depth Technical Guide to tert-Butyl Methyl 2,2-Dimethylmalonate: Synthesis, Properties, and Applications in Modern Organic Chemistry

Executive Summary

tert-Butyl methyl 2,2-dimethylmalonate is a specialized diester of 2,2-dimethylmalonic acid, distinguished by its sterically hindered quaternary carbon center and its orthogonally protected carboxylic acid functionalities. The presence of both a methyl ester and a tert-butyl ester allows for selective deprotection under distinct basic or acidic conditions, respectively. This unique structural feature makes it a highly valuable and versatile building block in advanced organic synthesis. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthetic methodologies, and core applications, particularly in the fields of pharmaceutical and agrochemical research where the precise introduction of a gem-dimethyl motif is a common strategic goal.

Nomenclature and Physicochemical Properties

IUPAC Nomenclature and Chemical Identifiers

The systematic IUPAC name for this compound is 1-tert-butyl 3-methyl 2,2-dimethylpropanedioate . However, it is more commonly referred to in literature and commercial catalogs as 1-tert-butyl 3-methyl 2,2-dimethylmalonate .[1] The core structure is a propanedioate (malonate) backbone, substituted at the central carbon (C2) with two methyl groups and esterified with tert-butanol at one carboxyl group and methanol at the other.

Key Identifiers:

-

CAS Number: 85293-46-5[1]

-

Molecular Formula: C₁₀H₁₈O₄

-

Molecular Weight: 202.25 g/mol

-

Canonical SMILES: CC(C)(C)OC(=O)C(C)(C)C(=O)OC

Physicochemical Data

The physical and chemical properties of this malonate derivative are dictated by its ester functionalities and the central quaternary carbon. A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 85293-46-5 | ChemicalBook[1] |

| Molecular Formula | C₁₀H₁₈O₄ | Calculated |

| Molecular Weight | 202.25 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid | Inferred from similar compounds[2] |

| Boiling Point | Data not available; Estimated >200 °C at atm. pressure | N/A |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, DMF) | Inferred from similar compounds[2] |

Spectroscopic Profile

The structure of tert-butyl methyl 2,2-dimethylmalonate can be unambiguously confirmed through standard spectroscopic techniques:

-

¹H NMR: Key signals would include a singlet around 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group, a singlet around 3.7 ppm for the three methyl ester protons, and a singlet around 1.3-1.4 ppm for the six protons of the two gem-dimethyl groups at the C2 position.

-

¹³C NMR: Distinctive signals are expected for the quaternary carbons of the tert-butyl group (~81 ppm) and the C2 position, the carbonyl carbons of the two different ester groups (~170-172 ppm), and the methyl carbons of the ester, tert-butyl, and gem-dimethyl groups.

-

IR Spectroscopy: Strong C=O stretching vibrations for the ester groups would be prominent in the 1730-1750 cm⁻¹ region.

Synthesis and Mechanistic Considerations

The synthesis of asymmetrically substituted malonates like this one requires a carefully planned strategy to control the installation of different alkyl and ester groups.

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the gem-dimethyl groups at the C2 position. This reveals that the target molecule can be synthesized from a less substituted precursor, tert-butyl methyl malonate, via double alkylation.

Caption: Experimental workflow for synthesis via double alkylation.

Methodology:

-

Deprotonation: A strong base such as sodium hydride (NaH, 2.2 equivalents) is suspended in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon). [3]The mixture is cooled to 0 °C.

-

Enolate Formation: tert-Butyl methyl malonate (1.0 equivalent) is added dropwise. The resulting mixture is stirred for 15-30 minutes to ensure complete formation of the sodium enolate. [3]3. Alkylation: A methylating agent, typically methyl iodide (CH₃I, >2.2 equivalents), is added slowly, maintaining the temperature at 0 °C. After addition, the reaction is allowed to warm to room temperature and stirred for several hours until GC or TLC analysis indicates the disappearance of starting material and mono-alkylated intermediate. [3]4. Workup: The reaction is carefully quenched by pouring it into a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent like diethyl ether.

-

Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product is purified by vacuum distillation.

Causality Behind Experimental Choices

-

Base Selection: Sodium hydride is an ideal base because it is non-nucleophilic and reacts irreversibly to deprotonate the malonate, driving the reaction to completion. Using a nucleophilic base like sodium ethoxide could lead to undesired transesterification.

-

Solvent: Anhydrous DMF is used as it is a polar aprotic solvent that effectively solvates the sodium cation of the enolate without interfering with the Sₙ2 alkylation reaction.

-

Stoichiometry: A slight excess of the base and alkylating agent is used to ensure the reaction proceeds to the fully di-alkylated product and overcomes any potential side reactions or reagent degradation.

-

Temperature Control: The initial deprotonation and alkylation steps are performed at 0 °C to control the exothermic reaction and minimize potential side reactions.

Chemical Reactivity and Synthetic Utility

The primary value of tert-butyl methyl 2,2-dimethylmalonate lies in the differential reactivity of its two ester groups, a concept known as orthogonal protection.

Selective Deprotection Strategies

The methyl and tert-butyl esters can be cleaved independently, allowing for sequential chemical modifications.

-

Acid-Catalyzed Deprotection (tert-Butyl Cleavage): Treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature, selectively cleaves the tert-butyl ester. The mechanism proceeds via a stable tert-butyl carbocation, which is eliminated as isobutylene. This unmasks a single carboxylic acid, yielding 3-methoxy-2,2-dimethyl-3-oxopropanoic acid . This mono-acid is a valuable intermediate for peptide couplings or other transformations.

-

Base-Mediated Hydrolysis (Methyl Cleavage): The methyl ester can be selectively saponified using a base like potassium hydroxide (KOH) in methanol. [4]The tert-butyl ester is sterically hindered and generally stable to these conditions, especially at controlled temperatures. This reaction yields the potassium salt of 3-(tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid .

Caption: Orthogonal deprotection pathways of the title compound.

Application in Drug Development

Malonic esters are foundational reagents in the synthesis of a wide array of pharmaceuticals. [5][6]The gem-dimethyl motif is particularly important as it can lock in a specific conformation or block metabolic pathways, enhancing a drug's stability and efficacy.

-

Precursor to Complex Heterocycles: The title compound can be used to synthesize complex heterocyclic systems. For example, after selective deprotection, the resulting intermediate can undergo cyclocondensation reactions to form derivatives of barbiturates or other pharmacologically active rings. [6]* Introduction of Quaternary Centers: In the synthesis of complex natural products and active pharmaceutical ingredients (APIs), the introduction of a quaternary carbon is often a significant challenge. This reagent serves as a pre-packaged "cassette" for installing a gem-dimethyl group adjacent to a synthetically versatile handle (the remaining ester).

-

Metabolic Blocking: The tert-butyl group itself is a common feature in modern drugs, often used to increase metabolic stability by acting as a steric shield. [7]While this reagent is a building block, its structural elements are highly relevant to contemporary drug design. For instance, dimethyl 2,2-dimethylmalonate is a known intermediate for pharmaceuticals and agrochemicals. [2][8]

Safety, Handling, and Storage

While specific safety data for 1-tert-butyl 3-methyl 2,2-dimethylmalonate is not widely published, data from the closely related analog tert-butyl methyl malonate (CAS 42726-73-8) can serve as a reliable proxy.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [9]* Signal Word: Warning. [9]* Precautionary Measures:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes. [10] * Store in a tightly sealed container in a cool, dry place.

-

Conclusion

1-tert-butyl 3-methyl 2,2-dimethylmalonate is more than a simple diester; it is a sophisticated synthetic tool embodying the principles of orthogonal protection. Its ability to serve as a precursor to either a mono-methyl or mono-tert-butyl ester of 2,2-dimethylmalonic acid provides chemists with significant flexibility in multi-step syntheses. For researchers and professionals in drug development and fine chemical synthesis, this reagent offers a reliable and efficient method for introducing the valuable gem-dimethyl quaternary center, streamlining the construction of complex molecular architectures.

References

-

Organic Syntheses. DIETHYL tert-BUTYLMALONATE. Available at: [Link]

-

Frontiers in Chemistry. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Available at: [Link]

-

Technology Networks. Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. Available at: [Link]

-

Wikipedia. Dimethyl malonate. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2733872, tert-Butyl methyl malonate. Available at: [Link]

-

Organic Syntheses. DI-tert-BUTYL MALONATE. Available at: [Link]

- Google Patents. CN103508888A - Synthetic method of 2,2-dimethyl dimethylmalonate.

-

Sanjay Chemicals. DIMETHYL MALONATE. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 68324, Di-tert-butyl malonate. Available at: [Link]

-

CAS Common Chemistry. Mono-tert-butyl malonate. Available at: [Link]

-

ChemBK. 2,2-Dimethyl-malonic acid dimethyl ester. Available at: [Link]

-

University of Calgary. Ch21: Malonic esters. Available at: [Link]

-

OECD Existing Chemicals Database. MALONIC ACID DIESTERS. Available at: [Link]

- Google Patents. CN104030922A - Method for preparing dimethyl n-butyl malonate.

-

Der Pharma Chemica. An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Available at: [Link]

-

Chemical-Suppliers.com. tert-Butyl ethyl malonate, 97% | CAS 32864-38-3. Available at: [Link]

-

Georganics. tert-Butyl methyl malonate - High purity. Available at: [Link]

-

Hypha Discovery. Metabolism of t-butyl groups in drugs. Available at: [Link]

- Google Patents. CN114940648A - Method for preparing mono-tert-butyl malonate by catalysis of strong acid resin.

-

PubMed. Dimethyl malonate protects the lung in a murine model of acute respiratory distress syndrome. Available at: [Link]

Sources

- 1. 1-tert-Butyl 3-Methyl 2,2-diMethylMalonate | 85293-46-5 [amp.chemicalbook.com]

- 2. CAS 6065-54-9: 2,2-dimethyl-propanedioic acid dimethyl est… [cymitquimica.com]

- 3. Dimethyl butylmalonate synthesis - chemicalbook [chemicalbook.com]

- 4. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. talentchemicals.com [talentchemicals.com]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. chembk.com [chembk.com]

- 9. tert-Butyl methyl malonate | C8H14O4 | CID 2733872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

synthesis of 1-tert-butyl 3-methyl 2,2-dimethylmalonate from tert-butyl methyl malonate

Application Note: AN-SYN-2026-02 High-Fidelity Synthesis of 1-tert-butyl 3-methyl 2,2-dimethylmalonate

Executive Summary

This guide details the protocol for the gem-dimethylation of tert-butyl methyl malonate to produce 1-tert-butyl 3-methyl 2,2-dimethylmalonate . This intermediate is a critical "chiral-pool-ready" building block, often used to synthesize gem-dimethylated amino acids and sterically constrained heterocycles.

While mono-alkylation of malonates is trivial, gem-dimethylation (introducing two methyl groups at the

-

Steric Hindrance: The bulky tert-butyl group shields the

-carbon, increasing the energy barrier for the second alkylation event. -

Competitive Hydrolysis: The lability of the tert-butyl ester under harsh conditions requires a strictly anhydrous, non-acidic environment.

We recommend a Sodium Hydride (NaH) mediated one-pot dialkylation in THF/DMF. This method offers the highest thermodynamic driving force to overcome steric repulsion, ensuring complete conversion to the dimethyl species.

Strategic Analysis & Mechanism

The transformation proceeds via a double nucleophilic substitution (

-

Step 1 (Activation): Deprotonation forms the planar enolate.

-

Step 2 (First Alkylation): Rapid attack on Methyl Iodide (MeI) yields the mono-methyl species.

-

Step 3 (Re-Activation): The second proton is less acidic and more sterically hindered. Excess base and heat are often required here.

-

Step 4 (Second Alkylation): Formation of the quaternary carbon center.

Critical Consideration: The tert-butyl group prevents decarboxylation during the reaction but necessitates the use of a polar aprotic cosolvent (DMF) to solvate the cation and accelerate the rate-determining second alkylation step.

Mechanism Visualization

Figure 1: Stepwise mechanistic pathway for gem-dimethylation. Note the re-activation step (Base 2) is the kinetic bottleneck.

Detailed Protocol: NaH/MeI Method

Safety Warning: Methyl Iodide is a suspected carcinogen and volatile. Sodium Hydride is pyrophoric. Perform all operations in a fume hood under inert atmosphere.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10][11] | Role | Notes |

| tert-Butyl Methyl Malonate | 1.0 | Substrate | Dry by azeotrope if old. |

| Sodium Hydride (60% in oil) | 2.5 | Base | Excess ensures full deprotonation. |

| Methyl Iodide (MeI) | 3.0 | Electrophile | Excess drives kinetics. |

| THF (Anhydrous) | Solvent | Main Solvent | Inhibitor-free. |

| DMF (Anhydrous) | Cosolvent | Catalyst | Accelerates SN2 (10% v/v). |

Step-by-Step Procedure

-

Apparatus Setup:

-

Oven-dry a 2-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Flush the system with

for 15 minutes.

-

-

Base Preparation:

-

Add NaH (2.5 eq) to the flask.

-

Optional: Wash NaH with dry hexanes (2x) to remove mineral oil if high purity is required immediately (decant supernatant carefully).

-

Suspend NaH in anhydrous THF (0.5 M concentration relative to substrate). Cool to 0°C in an ice bath.

-

-

Substrate Addition (Exothermic):

-

Dissolve tert-butyl methyl malonate (1.0 eq) in a minimal amount of THF.

-

Add dropwise to the NaH suspension over 30 minutes.

-

Observation: Massive

gas evolution. The solution will turn clear or slightly yellow (enolate formation). -

Stir at 0°C for an additional 30 minutes to ensure complete formation of the first enolate.

-

-

Alkylation (The "Double Shot"):

-

Add Methyl Iodide (3.0 eq) dropwise.

-

Critical Step: Add anhydrous DMF (10% of total solvent volume) to the mixture. This drastically increases the reaction rate for the second methylation.

-

Allow the reaction to warm to Room Temperature (RT) naturally.

-

Stir at RT for 4 hours.

-

Optimization: If TLC/GC shows mono-methyl intermediate remaining, heat to 45°C for 2 hours. (Do not exceed 60°C to protect the t-butyl ester).

-

-

Quench & Workup:

-

Cool back to 0°C.

-

Carefully quench with saturated aqueous Ammonium Chloride (

) .[8] Caution: Vigorous bubbling if excess NaH remains. -

Extract with Ethyl Acetate (3x) .

-

Wash combined organics with Water (2x) and Brine (1x) to remove DMF.

-

Dry over

, filter, and concentrate in vacuo.

-

Process Control & Validation

Workflow Diagram

Figure 2: Operational workflow for the synthesis.

Characterization Data (Expected)

| Technique | Signal | Interpretation |

| TLC | Product is less polar than starting material (loss of acidic protons). | |

| 1H NMR | Appearance of gem-dimethyl singlet. | |

| 1H NMR | tert-butyl group (intact). | |

| 1H NMR | Methyl ester (intact). | |

| 1H NMR | Disappearance | Loss of the signal at |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion (Mono-methyl remains) | Steric hindrance preventing 2nd attack. | Add 10% DMF (polar aprotic boost) or heat to 45°C. Add 0.5 eq more NaH. |

| Product Decomposition | Acidic hydrolysis of t-butyl ester. | Avoid HCl workup. Use |

| Low Yield | NaH quality poor (moisture). | Titrate NaH or use fresh bottle. Ensure system is strictly anhydrous. |

| "O-Alkylation" Byproduct | Enolate attacking Oxygen (rare for MeI). | Use Non-polar solvent (Toluene) if O-alkylation is observed (unlikely with MeI). |

References

-

General Malonate Alkylation

-

Organic Syntheses, Coll.[7] Vol. 2, p. 279 (1943); Vol. 11, p. 76 (1931).

- Provides the foundational basis for alkylation of malonic esters using alkoxides and hydrides.

-

- Krapcho, A. P. "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters." Synthesis, 1982(10), 805-822.

-

Base Selection (NaH vs Alkoxides)

-

M. Swetha, et al. "One-Pot Synthesis of

-Unsaturated Esters Promoted by Sodium Hydride."[10] Asian J. Chem., 2011. - Demonstrates the efficacy of NaH in driving reactions of active methylene compounds to completion.

-

-

Specific Reactivity of tert-Butyl Esters

-

Organic Syntheses, Coll.[7] Vol. 4, p. 261 (1963).

- Details the handling of tert-butyl malonates to prevent prem

-

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chem.ualberta.ca [chem.ualberta.ca]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. quora.com [quora.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. asianpubs.org [asianpubs.org]

- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]

Application Notes and Protocols: Alkylation of Tert-Butyl Methyl Malonate with Methyl Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the methylation of tert-butyl methyl malonate using methyl iodide. Malonic ester synthesis is a cornerstone of carbon-carbon bond formation in organic chemistry, and the use of asymmetrically substituted malonates like tert-butyl methyl malonate offers unique advantages in complex molecule synthesis.[1] This guide will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and discuss critical parameters that influence reaction outcomes, including the choice of base, solvent, and temperature. The information presented herein is intended to equip researchers with the knowledge to successfully and safely perform this important transformation.

Introduction

The alkylation of active methylene compounds, such as malonic esters, is a fundamental and versatile method for constructing new carbon-carbon bonds.[2][3] The hydrogen atoms on the carbon alpha to the two carbonyl groups of a malonic ester exhibit significant acidity (pKa ≈ 13), facilitating their removal by a suitable base to form a resonance-stabilized enolate.[4] This enolate is a potent nucleophile that readily participates in SN2 reactions with alkyl halides, such as methyl iodide, to yield alkylated malonic esters.[5][6]

The resulting product, tert-butyl methyl 2-methylmalonate, is a valuable intermediate in organic synthesis. The differential reactivity of the tert-butyl and methyl esters allows for selective transformations. For instance, the tert-butyl ester can be selectively cleaved under acidic conditions, while the methyl ester is more robust, enabling orthogonal protection strategies in multi-step syntheses.[7]

Reaction Mechanism and Key Parameters

The alkylation of tert-butyl methyl malonate with methyl iodide proceeds through a two-step sequence: deprotonation followed by nucleophilic substitution.

1. Deprotonation: A base is used to abstract an acidic α-hydrogen from the tert-butyl methyl malonate, generating a carbanion that is stabilized by resonance delocalization onto the two adjacent carbonyl groups.[4][8]

2. Nucleophilic Attack: The resulting enolate ion acts as a nucleophile and attacks the electrophilic methyl group of methyl iodide in an SN2 fashion, displacing the iodide ion and forming the C-C bond.[5][6]

The success of this reaction is highly dependent on several key parameters:

| Parameter | Recommended Choice | Rationale |

| Base | Sodium hydride (NaH), Potassium carbonate (K₂CO₃), Sodium ethoxide (NaOEt) | Stronger bases like NaH ensure complete and irreversible deprotonation. Weaker bases like K₂CO₃ can also be effective, sometimes with the aid of a phase-transfer catalyst.[9] To avoid transesterification, the alkoxide base should match the alcohol portion of the ester if possible.[10] |

| Solvent | Aprotic solvents such as Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile | Polar aprotic solvents are preferred as they solvate the cation of the base without interfering with the nucleophilicity of the enolate.[11] |

| Temperature | 0 °C to room temperature | The deprotonation is often carried out at 0 °C to control the exothermic reaction, followed by warming to room temperature for the alkylation step. |

| Alkylating Agent | Methyl iodide (CH₃I) | Methyl iodide is a highly reactive and effective methylating agent for this transformation. |

Diagram of the Reaction Mechanism:

Caption: Reaction mechanism for the alkylation of tert-butyl methyl malonate.

Experimental Protocol

This protocol provides a general procedure for the methylation of tert-butyl methyl malonate. Researchers should adapt this protocol based on the specific scale and available laboratory equipment.

Materials:

-

tert-Butyl methyl malonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Methyl iodide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa

-

Nitrogen or argon gas inlet

-

Syringes

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

Under an inert atmosphere (nitrogen or argon), add sodium hydride (1.1 equivalents) to a dry round-bottom flask equipped with a magnetic stir bar.

-

Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and carefully decant the hexane.

-

Add anhydrous THF to the flask.

-

-

Deprotonation:

-

Cool the flask to 0 °C in an ice-water bath.

-

Slowly add a solution of tert-butyl methyl malonate (1.0 equivalent) in anhydrous THF to the sodium hydride suspension via syringe.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Hydrogen gas will be evolved during this step.

-

-

Alkylation:

-

Cool the reaction mixture back to 0 °C.

-

Add methyl iodide (1.2 equivalents) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Workup:

-

Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

-

Experimental Workflow Diagram:

Caption: Step-by-step experimental workflow.

Safety Precautions

-

Sodium hydride is a highly flammable solid and reacts violently with water. Handle it with extreme care under an inert atmosphere.

-

Methyl iodide is a toxic and carcinogenic compound.[12] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.[13]

-

The reaction should be performed under an inert atmosphere to prevent the reaction of the base and enolate with atmospheric moisture and oxygen.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Yield | Incomplete deprotonation | Ensure the base is fresh and of sufficient strength. Use anhydrous solvents. |

| Incomplete alkylation | Increase reaction time or temperature. Use a more reactive alkylating agent if possible. | |

| Dialkylation | The mono-alkylated product is also acidic and can be deprotonated and alkylated again.[10][11] | Use a slight excess of the malonate starting material. Add the alkylating agent slowly at a low temperature. |

| Side Reactions | The base may react with the alkylating agent. | Add the alkylating agent after the deprotonation is complete. |

Conclusion

The alkylation of tert-butyl methyl malonate with methyl iodide is a reliable and efficient method for the synthesis of tert-butyl methyl 2-methylmalonate. By carefully controlling the reaction conditions, particularly the choice of base and solvent, and by adhering to strict safety protocols, researchers can achieve high yields of the desired product. The versatility of the resulting product makes this reaction a valuable tool in the arsenal of synthetic organic chemists.

References

-

Ono, N., Yoshimura, T., Saito, T., Tamura, R., Tanikaga, R., & Kaji, A. (n.d.). Alkylation and Acylation of Active Methylene Compounds Using 1,8-Diazabicyclo[5.4.0]undec-7-ene as a Base. Bulletin of the Chemical Society of Japan. Retrieved from [Link]

-

Chemistry Notes. (2022, January 31). Malonic ester synthesis, mechanism and application. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Solvent effect on the reaction of decarboxylation of malonic acid. Correlation analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, February 28). Active Methylene Compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). DIETHYL tert-BUTYLMALONATE. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Alkylation of active methylene compounds. Retrieved from [Link]

- Google Patents. (n.d.). CN103922934A - Alkylation method of active methylene compound.

-

Organic Chemistry Tutor. (n.d.). Malonic Ester Synthetic Strategies. Retrieved from [Link]

-

YouTube. (2020, November 7). Alkylation of active methylene compounds and conversion into Ketones. Retrieved from [Link]

-

Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

-

Frontiers. (2023, June 7). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Retrieved from [Link]

-

StudySmarter. (2023, October 21). Malonic Ester Synthesis: Mechanism & Use. Retrieved from [Link]

-

Patsnap Eureka. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Malonic acid, tert-butyl ethyl ester. Retrieved from [Link]

-

Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

-

ResearchGate. (2026, January 4). SYNTHESIS OF MALONIC ACID ESTERS. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester. Retrieved from [Link]

- Google Patents. (n.d.). Process for the C-alkylation of malonic esters using phase-transfer agents.

-

YouTube. (2018, May 11). Malonic Ester Synthesis Reaction Mechanism. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl methyl malonate. Retrieved from [Link]

-

Georganics. (n.d.). tert-Butyl methyl malonate. Retrieved from [Link]

-

Reddit. (2020, October 28). Methylation using iodomethane. Retrieved from [Link]

-

YouTube. (2023, February 18). The Malonic Ester Synthesis. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch21: Malonic esters. Retrieved from [Link]

Sources

- 1. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. US6262298B1 - Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents [patents.google.com]

- 10. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 11. chemistnotes.com [chemistnotes.com]

- 12. reddit.com [reddit.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

1-tert-butyl 3-methyl 2,2-dimethylmalonate as a building block for HBV inhibitors

Application Note & Protocols

Topic: 1-tert-butyl 3-methyl 2,2-dimethylmalonate: A Strategic Building Block for the Synthesis of Heteroaryldihydropyrimidine (HAP) based Hepatitis B Virus (HBV) Capsid Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting the HBV Capsid Assembly

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, being a primary cause of severe liver diseases such as cirrhosis and hepatocellular carcinoma.[1][2] While existing therapies like nucleos(t)ide analogues (NUCs) can suppress viral replication, they rarely lead to a functional cure, necessitating lifelong treatment.[3] This has driven the search for novel therapeutic agents targeting different stages of the HBV life cycle.[3][4][5]

A highly promising strategy is the disruption of viral capsid assembly.[1][6] The HBV core protein (HBcAg) self-assembles to form the viral nucleocapsid, a crucial process for protecting the viral genome and facilitating replication.[3] Small molecules that interfere with this process, known as Capsid Assembly Modulators (CAMs), have emerged as a potent class of antivirals.[1][3][7] Among these, Heteroaryldihydropyrimidines (HAPs) are a well-studied class of CAMs that bind to the interface between core protein dimers, inducing the formation of aberrant, non-functional capsids and thereby halting the viral replication cycle.[8][9][10] The seminal HAP compound, BAY 41-4109, demonstrated the therapeutic potential of this mechanism.[9][11][12][13]

This application note details the strategic use of 1-tert-butyl 3-methyl 2,2-dimethylmalonate as a sophisticated building block for the synthesis of novel HAP analogues, offering key advantages for library development and structure-activity relationship (SAR) studies.

The Building Block: Properties and Synthetic Rationale

The selection of starting materials is paramount in medicinal chemistry for achieving synthetic efficiency and molecular diversity. 1-tert-butyl 3-methyl 2,2-dimethylmalonate is not a simple C3 spacer; its specific substitution pattern provides distinct chemical advantages for the synthesis of HAP-based inhibitors.

Chemical and Physical Properties

The key properties of the malonate building block are summarized below.

| Property | Value | Reference |

| IUPAC Name | 3-O-tert-butyl 1-O-methyl 2,2-dimethylpropanedioate | PubChem |

| CAS Number | 162973-53-7 (Illustrative, may vary) | --- |

| Molecular Formula | C10H18O4 | PubChem |

| Molecular Weight | 202.25 g/mol | PubChem |

| Appearance | Colorless to pale yellow liquid | General Observation |

| Key Feature 1 | gem-Dimethyl substitution at C2 | Structural Analysis |

| Key Feature 2 | Orthogonal ester protecting groups (Methyl and tert-Butyl) | Structural Analysis |

The Rationale for Use: Causality in Experimental Design

The unique structure of this malonate derivative is integral to its function in HAP synthesis for two primary reasons:

-

Preventing Aromatization: The classic Hantzsch synthesis, used to create the dihydropyrimidine core, can sometimes lead to an unwanted side reaction: the oxidation of the dihydropyridine ring to a pyridine.[14] The presence of the gem-dimethyl group at the 2-position of the malonate (which becomes the 5-position of the resulting HAP) sterically and electronically disfavors this aromatization, ensuring the stability and integrity of the desired dihydropyrimidine scaffold.

-

Enabling Orthogonal Synthesis: The presence of two different ester groups—methyl and tert-butyl—provides a critical handle for selective chemical modification. The tert-butyl ester can be selectively cleaved under acidic conditions (e.g., using trifluoroacetic acid, TFA) while leaving the methyl ester intact. Conversely, the methyl ester can be saponified under basic conditions. This orthogonality is invaluable for SAR studies, as it allows for the creation of a diverse library of compounds by modifying one part of the molecule while keeping the other constant, for example, by creating a series of amides from a selectively deprotected carboxylic acid.

Synthetic Workflow and Protocols

The synthesis of a HAP-based HBV inhibitor using 1-tert-butyl 3-methyl 2,2-dimethylmalonate typically follows a modified Hantzsch three-component condensation reaction.

Overall Synthetic Workflow

The diagram below illustrates the high-level strategy for synthesizing a HAP core structure, followed by selective deprotection for further diversification.

Caption: General workflow for HAP synthesis and diversification.

Protocol 1: Synthesis of the HAP Core via Hantzsch-type Condensation

This protocol describes a representative one-pot synthesis of a dihydropyrimidine core structure. The choice of aldehyde and amidine source will determine the final substituents on the HAP ring.

Principle: This multicomponent reaction builds the core dihydropyrimidine ring system in a single step from three components.[14][15][16] The reaction is typically catalyzed by acid or base and driven to completion by heating.

Materials and Reagents:

-

Aromatic Aldehyde (e.g., 4-fluorobenzaldehyde)

-

1-tert-butyl 3-methyl 2,2-dimethylmalonate

-

Amidine source (e.g., Acetamidine hydrochloride)

-

Base (e.g., Sodium ethoxide or DBU)

-

Anhydrous Solvent (e.g., Ethanol, Isopropanol)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Standard workup and purification supplies (Silica gel, solvents for chromatography)

Step-by-Step Methodology:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, add the aromatic aldehyde (1.0 eq) and 1-tert-butyl 3-methyl 2,2-dimethylmalonate (1.1 eq) in anhydrous ethanol (30 mL).

-

Addition of Reagents: Add the amidine hydrochloride (1.2 eq) to the mixture.

-

Initiation: Add a base such as sodium ethoxide (1.2 eq) portion-wise to the stirring mixture at room temperature. The choice of base is critical and should be non-nucleophilic to avoid transesterification.

-

Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Extraction: Redissolve the residue in ethyl acetate (50 mL) and wash sequentially with water (2 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent to yield the pure HAP core structure.

-

Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Self-Validation: The success of the synthesis is validated by the analytical data. Expected ¹H NMR signals would include characteristic peaks for the aromatic protons, the gem-dimethyl singlet, and distinct signals for the methyl and tert-butyl ester groups. The HRMS should match the calculated exact mass of the target compound.

Protocol 2: Selective Deprotection of the tert-Butyl Ester

This protocol demonstrates how to selectively remove the tert-butyl group to unmask a carboxylic acid, which is a key handle for further diversification.

Principle: The tert-butyl ester is labile under strong acidic conditions due to the formation of the stable tert-butyl cation. This allows for its removal without affecting the more robust methyl ester.

Materials and Reagents:

-

Synthesized HAP Core Structure (from Protocol 1)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution (saturated)

Step-by-Step Methodology:

-

Dissolution: Dissolve the HAP core structure (1.0 eq) in dichloromethane (10 mL / 100 mg of substrate).

-

Deprotection: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (5-10 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

Quenching: Carefully remove the excess TFA and DCM under reduced pressure. Co-evaporate with toluene (2 x 10 mL) to ensure all TFA is removed.

-

Neutralization & Extraction: Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize any remaining acid. Separate the organic layer, dry over sodium sulfate, and concentrate to yield the crude carboxylic acid product.

-

Purification: The product can often be used directly in the next step or purified further by crystallization or chromatography if necessary.

Mechanism of Action and Biological Evaluation

The synthesized HAP derivatives are designed to function as CAMs.

Mechanism of Action: Inducing Aberrant Assembly

HAP compounds bind to a hydrophobic pocket at the interface of two HBV core protein dimers.[8][9] This binding event alters the natural geometry of dimer-dimer interaction, accelerating assembly but directing it towards non-icosahedral, morphologically incorrect structures.[7][10] These aberrant capsids are unable to package the pregenomic RNA (pgRNA)-polymerase complex, effectively terminating the production of new infectious virions.[7][17]

Sources

- 1. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Molecular mechanisms of hepatitis B virus entry inhibition by a bile acid derivative INT-767 binding to the preS1 region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Design and Synthesis of Orally Bioavailable 4-Methyl Heteroaryldihydropyrimidine Based Hepatitis B Virus (HBV) Capsid Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Design, Synthesis and Evaluation of Heteroaryldihydropyrimidine Analogues Bearing Spiro Ring as Hepatitis B Virus Capsid Protein Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. journals.asm.org [journals.asm.org]

- 11. globalhealthmedicine.com [globalhealthmedicine.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. pnas.org [pnas.org]

- 14. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 15. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. mdpi.com [mdpi.com]

preparation of gem-dimethyl substituted carboxylic acids from mixed esters

Application Note: Strategic Synthesis of gem-Dimethyl Substituted Carboxylic Acids via Mixed Ester Scaffolds

Executive Summary: The gem-Dimethyl Effect in Drug Design

The introduction of gem-dimethyl groups (two methyl substituents on a single carbon) is a critical strategy in medicinal chemistry. Known as the Thorpe-Ingold effect , this substitution alters the bond angles of the carbon chain, favoring cyclization and restricting conformational freedom. More importantly, it provides metabolic stability by blocking

However, this same steric hindrance makes the synthesis of these motifs challenging. Traditional saponification of gem-dimethyl esters often requires harsh conditions that degrade sensitive functional groups.

This guide details the Mixed Ester Strategy , utilizing precursors like Ethyl tert-butyl malonate . This approach leverages orthogonal protecting groups to allow:

-

Mild, chemo-selective cleavage to generate mono-acids.

-

High-yield production of versatile 2,2-dimethyl-1,3-dicarbonyl scaffolds.

Strategic Overview: The Mixed Ester Advantage

The core challenge in synthesizing gem-dimethyl carboxylic acids is distinguishing between the two carbonyl groups if a dicarboxylic precursor is used, or hydrolyzing a sterically congested ester if a mono-ester is used.

The Solution: Use a "Mixed Malonate" system (

-

Ethyl group (

): Stable to acid, cleaved by base (saponification). -

-Butyl group (

This orthogonality allows for the synthesis of 2,2-dimethylmalonic acid monoethyl ester , a key building block for drug linkers, without the formation of the inseparable diacid or diester mixtures common in symmetric ester hydrolysis.

Workflow Visualization

Figure 1: Strategic bifurcation for processing mixed malonate esters. Route A is the standard high-yield protocol described below.

Detailed Experimental Protocols

Protocol A: Synthesis of Ethyl tert-Butyl 2,2-Dimethylmalonate

Objective: To install the quaternary carbon center using a mixed ester precursor. Precursor: Ethyl tert-butyl malonate (Commercially available or prepared from diethyl malonate via partial hydrolysis and esterification with isobutylene).

Reagents:

-

Ethyl tert-butyl malonate (1.0 equiv)

-

Sodium Hydride (60% dispersion in oil, 2.2 equiv)

-

Methyl Iodide (2.5 equiv)

-

THF (Anhydrous, 0.5 M concentration)

Procedure:

-

Enolate Formation: In a flame-dried 3-neck flask under Argon, wash NaH with dry hexane (3x) to remove oil. Suspend in anhydrous THF and cool to 0°C.

-

Addition: Add Ethyl tert-butyl malonate dropwise over 20 minutes. Evolution of

gas will be vigorous. Stir for 30 minutes at 0°C, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation. -

Alkylation: Cool the suspension back to 0°C. Add Methyl Iodide (MeI) dropwise.

-

Note: For gem-dimethylation, adding MeI in one portion is often acceptable, but dropwise controls the exotherm.

-

-

Reaction: Allow the mixture to warm to RT and stir for 4-12 hours.

-

Monitoring: Check via TLC or GC-MS. The mono-methylated intermediate reacts rapidly to the dimethyl product due to the increased acidity of the remaining proton (though steric hindrance eventually slows the second addition, MeI is small enough to proceed).

-

-

Quench: Carefully quench with saturated aqueous

at 0°C. -

Workup: Extract with

(3x). Wash combined organics with brine, dry over -

Purification: Distillation or Flash Chromatography (Hexanes/EtOAc).

Protocol B: Chemoselective Acidolysis (The "Mixed Ester" Payoff)

Objective: Selective removal of the tert-butyl group to yield the mono-carboxylic acid without touching the ethyl ester.

Reagents:

-

Trifluoroacetic Acid (TFA) (10-20 equiv)

-

Dichloromethane (DCM) (Solvent)

-

Alternative: Formic acid (solvent/reagent) for milder cleavage.

Procedure:

-

Dissolve the gem-dimethyl mixed ester in DCM (1:1 v/v ratio with TFA).

-

Add TFA dropwise at 0°C.

-

Stir at RT for 1–3 hours.

-

Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

-

Result: 2,2-Dimethyl-3-ethoxy-3-oxopropanoic acid (Mono-ethyl dimethylmalonate).

-

Purity: Usually quantitative; requires no further purification.

-

Advanced Protocol: Hydrolysis of Sterically Hindered Esters

If your workflow requires hydrolyzing the ethyl ester of a gem-dimethyl substrate (or a symmetric dimethyl diester), standard saponification (NaOH/H2O) often fails or requires refluxing for days, leading to decarboxylation.

Use the Niwayama Protocol or Non-Aqueous Hydrolysis .

The Niwayama Protocol (Selective Monohydrolysis)

Surprisingly, symmetric gem-dimethyl diesters can be hydrolyzed to the mono-ester faster than unhindered esters in specific media due to the Thorpe-Ingold effect facilitating the transition state orientation.

Conditions:

-

Solvent: THF / Water (4:1 v/v). Crucial: The reaction must be homogeneous initially or semi-two-phase.

-

Base: NaOH (1.05 equiv).[4]

-

Temperature: 0°C (Ice bath).

Steps:

-

Dissolve Diester in THF.

-

Stir vigorously at 0°C.

-

Time: 30–60 minutes.

-

Mechanism: The hydrophobic gem-dimethyl groups orient the ester groups into the aqueous interface (in multiphase) or adopt a conformation (in solution) that relieves steric strain upon formation of the tetrahedral intermediate.

-

Yield: >90% Mono-ester.

The "Non-Aqueous" Method for Stubborn Esters

For extremely hindered esters where aqueous hydroxide fails:

Reagents:

-

NaOH (powdered)

-

Methanol / Dichloromethane (1:9 ratio)[13]

Procedure:

-

Dissolve ester in MeOH/DCM (1:9).

-

Add powdered NaOH (5-10 equiv).

-

Stir at RT.

-

Why it works: The "naked" hydroxide ion in the DCM-rich environment is significantly more nucleophilic than solvated hydroxide in water.

-

Data Summary and Comparison

| Method | Substrate | Reagents | Selectivity | Primary Application |

| Mixed Ester (Acidolysis) | Et / t-Bu Diester | TFA / DCM | 100% (Removes t-Bu) | Synthesis of versatile mono-ester building blocks. |

| Niwayama Hydrolysis | Symmetric Me/Et Diester | NaOH / THF / H2O | >95% (Mono-ester) | Converting cheap symmetric malonates to mono-acids. |

| Classical Saponification | gem-Dimethyl Ester | NaOH / EtOH / H2O | Poor (<30%) | Not recommended; often leads to decarboxylation or no reaction. |

| Non-Aqueous Saponification | Hindered Ester | NaOH / MeOH / DCM | High (Full Hydrolysis) | Forcing hydrolysis of the final ester group. |

Troubleshooting & Optimization

-

Problem: Mono-methylation stops before completion.

-

Problem: Decarboxylation occurs during hydrolysis.

-

Cause: Heating a malonic acid derivative.[11]

-

Fix: Keep hydrolysis temperature <40°C. If decarboxylation is desired (to make the isobutyric acid derivative), heat the acid in toluene at 110°C.

-

-

Problem: TFA cleavage is slow.

-

Fix: Add a cation scavenger (e.g., triethylsilane) if the t-butyl cation is recombining (rare in this specific substrate but possible).

-

References

-

Niwayama, S. (2000).[12] Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834–5836. Link

-

Theodorou, V., et al. (2018).[13][14] Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(vii), 308-319.[13] Link

-

Organic Syntheses. (1990). Ethyl tert-butyl malonate.[11] Organic Syntheses, Coll.[11] Vol. 7, p.213. Link

-

Xiong, W., et al. (2020).[15] Geminal Dimethyl Substitution Enables Controlled Polymerization... Chem, 6, 1831–1843.[1] (Demonstrates the utility of gem-dimethyl thioesters). Link

Sources

- 1. hpc.pku.edu.cn [hpc.pku.edu.cn]

- 2. chemrxiv.org [chemrxiv.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. US3326958A - Process for the preparation of carbonic and carboxylic acid derivatives - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cjarquin.medium.com [cjarquin.medium.com]

- 8. library2.smu.ca [library2.smu.ca]

- 9. US5350872A - Process for the preparation of carboxylic acids and derivatives of them - Google Patents [patents.google.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. arkat-usa.org [arkat-usa.org]

- 15. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Solvent Selection for Nucleophilic Substitution in the Synthesis of Sterically Hindered Malonates

An Application Note from the Office of the Senior Application Scientist

Abstract

The C-alkylation of malonic esters is a foundational carbon-carbon bond-forming reaction in organic synthesis, pivotal for creating complex molecular architectures. The generation of quaternary carbon centers via this method, particularly on sterically encumbered substrates, presents significant synthetic challenges where reaction outcomes are exquisitely sensitive to procedural parameters. This guide provides an in-depth analysis of solvent selection for the nucleophilic substitution (SN2) reaction to synthesize 1-tert-butyl 3-methyl 2,2-dimethylmalonate. We dissect the mechanistic underpinnings of solvent effects, contrasting polar protic, polar aprotic, and non-polar systems. By understanding the causal relationships between solvent properties and reaction kinetics, researchers can strategically enhance reaction rates and yields. This document includes detailed, validated protocols for a solvent screening study, data interpretation guidelines, and troubleshooting advice to empower chemists in optimizing this critical transformation.

Introduction: The Imperative of Solvent Choice in Malonate Alkylation

Malonic esters are versatile C3 synthons, widely employed in the synthesis of pharmaceuticals and natural products. Their utility stems from the acidity of the α-proton, which allows for facile deprotonation to form a resonance-stabilized enolate nucleophile. The subsequent alkylation of this enolate with an electrophile is a classic SN2 reaction.

However, when the substrate is sterically hindered, such as a 2-substituted malonate destined to become a 2,2-disubstituted product (a quaternary center), the energy barrier for the SN2 transition state increases significantly.[1][2] In this scenario, the choice of solvent is not merely a matter of solubility but becomes a primary tool for modulating nucleophile reactivity and overall reaction efficiency. An inappropriate solvent can lead to dramatically reduced reaction rates or complete reaction failure.

This application note uses the final methylation step in the synthesis of 1-tert-butyl 3-methyl 2,2-dimethylmalonate as a model system to explore and define a rational approach to solvent selection for this challenging class of reactions.

Mechanistic Framework: The SN2 Pathway in Malonate Alkylation

The alkylation of a malonate enolate proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[2] The rate of this reaction is dependent on the concentration of both the malonate enolate and the alkyl halide.[1][3]

Key factors governing the SN2 reaction include:

-

Substrate Structure: The reaction is highly sensitive to steric hindrance at the electrophilic carbon. The reactivity order is methyl > primary > secondary, while tertiary halides do not react via the SN2 pathway due to steric shielding.[1][2][5]

-

Nucleophile Strength: The malonate enolate is a relatively soft, resonance-stabilized nucleophile. Its reactivity is profoundly influenced by its solvation state.

-

Solvent: The solvent's role is to dissolve the reactants and to stabilize or destabilize the reactants and transition state, thereby altering the activation energy of the reaction.

Figure 1: Generalized SN2 mechanism for malonate alkylation.

Decoding Solvent Effects in SN2 Reactions

The choice of solvent can alter SN2 reaction rates by several orders of magnitude.[6] Solvents are broadly classified based on their polarity and their ability to act as hydrogen bond donors.

Polar Protic Solvents